molecular formula C15H11N5OS2 B2431470 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide CAS No. 1903631-93-5

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide

Cat. No. B2431470
CAS RN: 1903631-93-5
M. Wt: 341.41
InChI Key: CTFBXLLTOWPEIK-UHFFFAOYSA-N
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Description

“N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of triazole derivatives, which include the compound , involves the use of heterocyclic compounds . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as NMR and IR spectroscopy . For instance, the 1H NMR spectrum of a similar compound showed multiple peaks, indicating the presence of different types of hydrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving triazole derivatives have been extensively studied . These compounds show a wide range of applications as synthetic intermediates and promising pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques such as NMR and IR spectroscopy . For instance, the 1H NMR spectrum of a similar compound showed multiple peaks, indicating the presence of different types of hydrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds often involves complex reactions that yield various derivatives with potential biological activities. For example, a study demonstrated the synthesis of thienopyrimidine derivatives, including the triazolopyrimidines, through a one-step annelation process or via heterocyclization under specific conditions, leading to compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006). Another approach for synthesizing derivatives involves the heterocyclization of arylidene-hydrazinothienopyrimidines, yielding a variety of isomeric triazoles (Soleimany et al., 2015).

Biological Activities

The derivatives of this compound have been investigated for various biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, offering potential for the development of new antimicrobial agents (Bhuiyan et al., 2006).
  • Antiproliferative Activity : Derivatives have also been evaluated for their antiproliferative effects, showing potential as cancer therapeutics by inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
  • Tuberculostatic Activity : Structural analogs have demonstrated tuberculostatic activity, highlighting the potential for treating tuberculosis with novel drug candidates (Titova et al., 2019).

Mechanism of Action

The mechanism of action of triazole derivatives is largely due to their ability to bind in the biological system with a variety of enzymes and receptors . This makes them capable of showing versatile biological activities .

Future Directions

The future directions in the research of triazole derivatives, including “N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide”, involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS2/c21-15(11-4-6-23-9-11)16-7-14-18-17-13-2-1-12(19-20(13)14)10-3-5-22-8-10/h1-6,8-9H,7H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFBXLLTOWPEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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